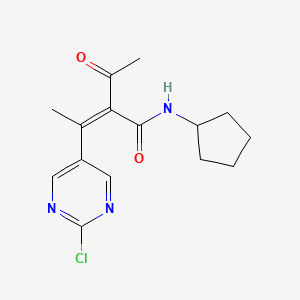
(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 2-position. The acetyl group is then added at the 3-position through an acetylation reaction. The final step involves the formation of the enamide linkage with the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for modifying the activity of various biological targets in pests and weeds.
Wirkmechanismus
The mechanism of action of (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The chlorine atom and acetyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine-5-boronic acid: A compound with a similar pyrimidine ring structure but different functional groups.
2-Chloropyrimidine-5-boronic acid pinacol ester: Another related compound with a boronic acid ester group.
Imino compounds with a 2-chloropyrimidin-5-yl substituent: These compounds share the chloropyrimidine moiety but differ in other substituents.
Uniqueness
(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group and the cyclopentyl enamide linkage differentiates it from other similar compounds, potentially leading to unique applications and effects.
Eigenschaften
Molekularformel |
C15H18ClN3O2 |
|---|---|
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
(Z)-2-acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide |
InChI |
InChI=1S/C15H18ClN3O2/c1-9(11-7-17-15(16)18-8-11)13(10(2)20)14(21)19-12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3,(H,19,21)/b13-9- |
InChI-Schlüssel |
UWDSYPRTMSFQPX-LCYFTJDESA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/C(=O)NC1CCCC1)/C2=CN=C(N=C2)Cl |
Kanonische SMILES |
CC(=C(C(=O)C)C(=O)NC1CCCC1)C2=CN=C(N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


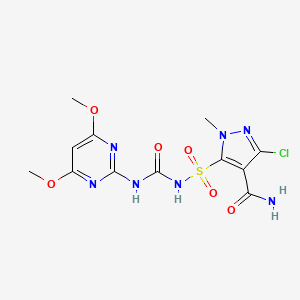
![4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
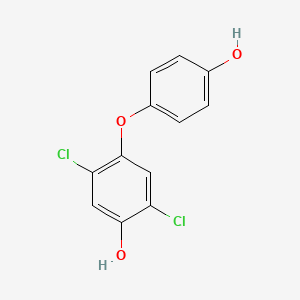
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

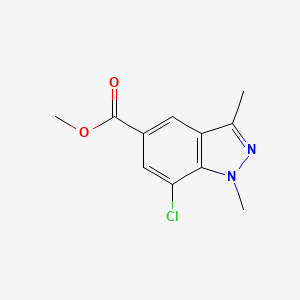
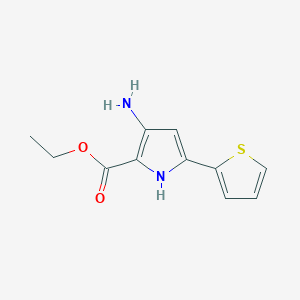
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
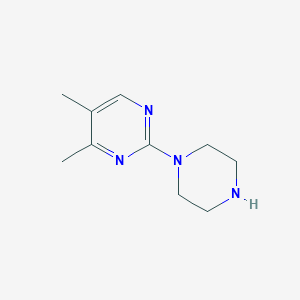
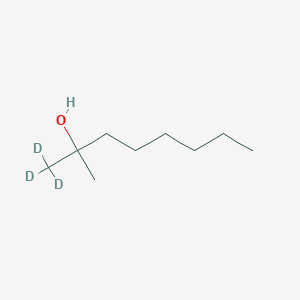
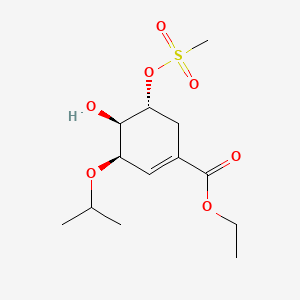


![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
